molecular formula C12H8Cl2N2Zn B13131822 Dichloro(1,10-phenanthroline)zinc

Dichloro(1,10-phenanthroline)zinc

Cat. No.: B13131822
M. Wt: 316.5 g/mol
InChI Key: CXONNWOFFVKDLI-UHFFFAOYSA-L
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Description

Dichloro(1,10-phenanthroline)zinc is a coordination compound where zinc is bonded to two chlorine atoms and a bidentate ligand, 1,10-phenanthroline

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(1,10-phenanthroline)zinc can be synthesized through the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving zinc chloride in a solvent such as ethanol or methanol, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is usually isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,10-phenanthroline)zinc can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other ligands, such as phosphines or amines, under suitable conditions.

    Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.

    Coordination Reactions: The 1,10-phenanthroline ligand can coordinate with other metal centers, forming polynuclear complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the zinc center.

    Coordination Reactions: Additional metal salts and coordinating solvents are used to facilitate the formation of polynuclear complexes.

Major Products Formed

    Substitution Reactions: Products include new zinc complexes with different ligands.

    Oxidation and Reduction Reactions: Products include zinc complexes with altered oxidation states.

    Coordination Reactions: Products include polynuclear zinc complexes with multiple metal centers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dichloro(1,10-phenanthroline)zinc involves its ability to coordinate with other molecules through its zinc center and 1,10-phenanthroline ligand. This coordination can alter the electronic properties of the compound, making it an effective catalyst or a useful material in various applications. The zinc center can also participate in redox reactions, further enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(2,9-dimethyl-1,10-phenanthroline)zinc
  • Dichloro(4,7-dimethyl-1,10-phenanthroline)zinc
  • Dichloro(4,7-dibromo-1,10-phenanthroline)zinc

Uniqueness

Dichloro(1,10-phenanthroline)zinc is unique due to its specific ligand structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in certain catalytic and material science applications .

Properties

Molecular Formula

C12H8Cl2N2Zn

Molecular Weight

316.5 g/mol

IUPAC Name

dichlorozinc;1,10-phenanthroline

InChI

InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

CXONNWOFFVKDLI-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Zn]Cl

Origin of Product

United States

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